molecular formula C15H18N2 B2800106 (Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine CAS No. 1275223-30-7

(Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine

Cat. No.: B2800106
CAS No.: 1275223-30-7
M. Wt: 226.323
InChI Key: VOSROFQTRWMDBR-UHFFFAOYSA-N
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Description

(Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine is a compound that features a pyridine ring attached to a phenyl group, which is further connected to an isopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine typically involves the reaction of 2-(pyridin-2-yl)benzyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamine group can be replaced with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, (Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the pyridine ring makes it a candidate for binding to various biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its activity against certain types of cancer cells and as an anti-inflammatory agent.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of (Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the isopropylamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)benzylamine: Similar structure but lacks the isopropyl group.

    2-(Pyridin-2-yl)phenylmethanol: Contains a hydroxyl group instead of an amine.

    2-(Pyridin-2-yl)phenylacetonitrile: Contains a nitrile group instead of an amine.

Uniqueness

(Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine is unique due to the presence of the isopropylamine group, which can enhance its binding affinity to biological targets through additional hydrophobic interactions. This makes it a valuable compound in the design of new drugs and materials.

Properties

IUPAC Name

N-[(2-pyridin-2-ylphenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-12(2)17-11-13-7-3-4-8-14(13)15-9-5-6-10-16-15/h3-10,12,17H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSROFQTRWMDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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